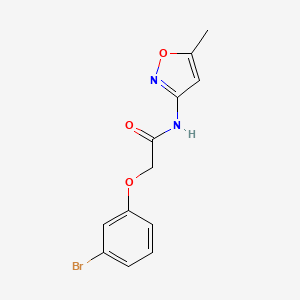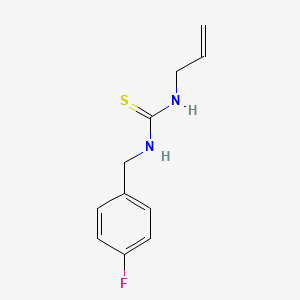
2-(3-bromophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bromophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide is a chemical compound that has been widely studied in the scientific community due to its potential applications in the field of drug discovery. This compound is known for its ability to inhibit the activity of certain enzymes and receptors in the body, making it a promising candidate for the development of new drugs for various diseases.
Mecanismo De Acción
The mechanism of action of 2-(3-bromophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide involves its ability to inhibit the activity of certain enzymes and receptors in the body. Specifically, it has been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins, molecules that contribute to inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-bromophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide are related to its ability to inhibit the activity of COX-2. By reducing the production of prostaglandins, this compound can help to reduce inflammation and pain in the body. It has also been found to have potential applications in the treatment of other conditions, such as cancer and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-bromophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide in lab experiments is its ability to selectively inhibit the activity of COX-2, without affecting the activity of COX-1, which is involved in the production of prostaglandins that protect the stomach lining. However, one limitation of this compound is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research involving 2-(3-bromophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide. One area of focus is the development of new drugs based on this compound for the treatment of inflammatory diseases, such as arthritis. Another area of research is the study of the compound's potential applications in the treatment of cancer and Alzheimer's disease. Finally, further research is needed to better understand the compound's mechanism of action and potential side effects, in order to optimize its use in future drug development.
Métodos De Síntesis
The synthesis of 2-(3-bromophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide involves several steps, including the reaction of 3-bromophenol with potassium carbonate and methyl iodide to form 3-bromophenyl methyl ether. This compound is then reacted with hydroxylamine hydrochloride and sodium acetate to form 3-bromophenyl hydroxylamine. Finally, this compound is reacted with ethyl chloroacetate and sodium hydride to form 2-(3-bromophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide.
Aplicaciones Científicas De Investigación
2-(3-bromophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has been studied extensively for its potential applications in the field of drug discovery. It has been found to inhibit the activity of certain enzymes and receptors in the body, including cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. This makes it a promising candidate for the development of new drugs for conditions such as arthritis and other inflammatory diseases.
Propiedades
IUPAC Name |
2-(3-bromophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3/c1-8-5-11(15-18-8)14-12(16)7-17-10-4-2-3-9(13)6-10/h2-6H,7H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQHUIMABXOUKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)COC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,5-dimethylphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4985433.png)
![N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4985440.png)
![4-{[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4985454.png)
![2-[(4-methylphenyl)sulfonyl]-1,2-dihydro-1-isoquinolinecarbonitrile](/img/structure/B4985456.png)
![1-[3-({4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-2-pyrimidinyl}amino)propyl]-2-pyrrolidinone](/img/structure/B4985458.png)
![1'-[(2-methyl-1H-imidazol-4-yl)methyl]-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4985476.png)
![2,2'-(oxydi-4,1-phenylene)bis[5-(1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4985479.png)
![N-{5-[3-(4-methyl-1-piperazinyl)propanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}-2-propylpentanamide dihydrochloride](/img/structure/B4985484.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-(trifluoromethyl)benzamide](/img/structure/B4985490.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4985496.png)

![N-(4-fluorobenzyl)-3-{1-[(3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4985513.png)
![N-(4-bromophenyl)-2-{[1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4985532.png)
![N-(5-methyl-3-isoxazolyl)-4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4985537.png)